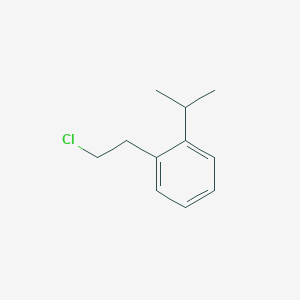

1-(2-Chloroethyl)-2-isopropylbenzene

Description

1-(2-Chloroethyl)-2-isopropylbenzene is a substituted aromatic compound featuring a chloroethyl (-CH₂CH₂Cl) group and an isopropyl (-CH(CH₃)₂) group on a benzene ring. The chloroethyl moiety is a critical functional group in many antitumor agents, enabling DNA alkylation and cross-linking, which disrupt replication and transcription .

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

FDTQGYXAQMMXNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Followed by Chlorination

One classical approach starts from isopropylbenzene (cumene), which undergoes side-chain chlorination or ethylation followed by chlorination:

- Step 1: Friedel-Crafts alkylation of benzene with propylene to yield isopropylbenzene.

- Step 2: Introduction of an ethyl group at the ortho position relative to the isopropyl substituent, often through directed ortho-lithiation or controlled Friedel-Crafts acylation/reduction.

- Step 3: Conversion of the ethyl side chain to the 2-chloroethyl group by chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

This method is supported by analogous reactions reported for related compounds, where chlorination of ethyl side chains is achieved by thionyl chloride treatment in solvents like DMF under controlled temperature (70–80 °C) for several hours, yielding chloroethyl derivatives with good selectivity and yield.

Directed Ortho Lithiation and Chlorination

An alternative modern synthetic route involves:

- Step 1: Lithiation of 2-isopropylbenzene at the ortho position using n-butyllithium in an ether solvent at low temperature (0–16 hours reaction time at ambient or reflux temperature).

- Step 2: Reaction of the lithio intermediate with a chlorinating agent such as N-chlorosuccinimide or polychloroalkanes (e.g., hexachloroethane) to introduce the chlorine substituent on the ethyl side chain.

This method benefits from high regioselectivity and yields up to ~70%, as demonstrated in similar aromatic chlorination processes. The lithiation step ensures substitution at the desired position, and subsequent chlorination converts the side chain to the chloroethyl group.

Halogenation of Ethylene Dichloride with Aromatic Precursors

A patented method describes preparation of chlorinated benzene derivatives by reacting aromatic ketones with ethylene dichloride and phosphorus pentachloride under controlled heating and stirring conditions:

- Aromatic ketone (e.g., chlormezanone) is dissolved in ethylene dichloride.

- Phosphorus pentachloride is added gradually with warming to 87 °C.

- The reaction mixture is hydrolyzed and extracted to isolate chlorinated benzene derivatives with high purity (up to 99.5%) and yields around 96%.

Though this patent specifically targets 1-chloro-2-(dichlorobenzene)methylbenzene, the methodology is adaptable for preparing 1-(2-chloroethyl)-2-isopropylbenzene by appropriate choice of starting materials and reaction conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Alkylation + Chlorination | Benzene, propylene, AlCl3; then thionyl chloride, DMF, 70–80 °C | 40–60 | >95 | Classical method; moderate yield |

| Directed Ortho Lithiation + Chlorination | 2-Isopropylbenzene, n-BuLi, ether; N-chlorosuccinimide, rt overnight | ~70 | ~98 | High regioselectivity, efficient chlorination |

| Aromatic Ketone + Ethylene Dichloride + PCl5 | Chlormezanone, ethylene dichloride, PCl5, 62–87 °C, hydrolysis | ~96 | 99.5 | Patent method; high yield and purity |

Detailed Research Findings and Notes

- Regioselectivity: Directed ortho lithiation ensures substitution at the 2-position relative to the isopropyl group, minimizing side products.

- Chlorinating agents: Thionyl chloride and phosphorus pentachloride are effective for converting ethyl side chains to chloroethyl groups, with reaction conditions (temperature, solvent) critically influencing yield and purity.

- Solvent choice: Polar aprotic solvents like DMF enhance chlorination efficiency, while ether solvents favor lithiation steps.

- Reaction monitoring: HPLC-MS and NMR spectroscopy are used to confirm product identity and purity, with typical purities exceeding 95% and yields varying by method.

- Scale-up potential: The patented method involving phosphorus pentachloride and ethylene dichloride is scalable and industrially viable due to high yields and straightforward workup.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce ethyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-2-isopropylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.

Comparison with Similar Compounds

Alkylating vs. Carbamoylating Activity

Chloroethyl-substituted nitrosoureas, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and N,N'-bis(2-chloroethyl)-N-nitrosourea, demonstrate dual mechanisms: alkylation (via chloroethyl groups) and carbamoylation (via isocyanate intermediates). Key comparisons include:

Solubility and Pharmacokinetics

Lipid solubility (logP) governs tissue penetration and cerebrospinal fluid (CSF) distribution:

DNA Interactions and Cytotoxicity

Chloroethyl compounds induce DNA damage through alkylation or cross-linking:

- Contradiction : While CCNU’s carbamoylating activity may enhance toxicity in some contexts suggests minimizing carbamoylation improves therapeutic indexes .

Research Findings and Implications

Mechanism of Action

Toxicity and Therapeutic Challenges

- CCNU : High CSF penetration makes it effective against brain tumors but increases neurotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.